molecular formula C14H10O2 B14384341 (S)-3-Phenylisobenzofuran-1(3H)-one

(S)-3-Phenylisobenzofuran-1(3H)-one

Cat. No.: B14384341
M. Wt: 210.23 g/mol
InChI Key: SQFMIHCARVMICF-ZDUSSCGKSA-N
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Description

(S)-3-Phenylisobenzofuran-1(3H)-one, a chiral enantiomer of the 3-arylphthalide structural class, is a high-value chemical scaffold in medicinal chemistry and pharmacological research. This compound is of significant interest for its potential multi-target mechanisms of action, particularly in the realm of central nervous system (CNS) disorders. Researchers are exploring its core structure as a novel antidepressant agent with a unique profile. Studies on related isobenzofuranone derivatives have demonstrated potent inhibitory activity on the serotonin transporter (SERT), a primary target for antidepressant drugs, with some compounds exhibiting stronger activity than the common SSRI fluoxetine in a dose-dependent manner . Furthermore, the isobenzofuranone core is recognized for its notable neuroprotective properties. Research indicates that such derivatives can reduce neuronal apoptosis, enhance neuronal morphology, and prevent oxidative damage, making them promising candidates for investigating neuroprotection against stress-induced damage . Beyond neuroscience, this chemotype shows a diverse biological profile. The structural framework is also under investigation for potent antioxidant and antiplatelet activities, which are valuable in cardiovascular research . The synthesis of 3-arylphthalides like this compound is an active area of methodological development, underscoring their importance as intermediates for more complex natural products and bioactive molecules . This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound to explore its multifaceted biological potential and mechanism of action.

Properties

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

(3S)-3-phenyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H10O2/c15-14-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9,13H/t13-/m0/s1

InChI Key

SQFMIHCARVMICF-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2C3=CC=CC=C3C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The reaction proceeds via oxidative addition of a rhodium(I) catalyst into the ketone substrate, followed by migratory insertion of the aldehyde moiety. A key intermediate is the rhodium-acyl species, which undergoes reductive elimination to form the lactone ring. The chiral environment of the rhodium catalyst, often derived from phosphine ligands, induces asymmetry during the reductive elimination step. Substrates such as 2-formylbenzoate derivatives are ideal precursors, as the aldehyde and ketone groups are positioned for cyclization.

Optimized Procedure

In a representative protocol, methyl 2-formylbenzoate (0.5 mmol) reacts with phenylboronic acid (1.0 mmol) in toluene at room temperature using a palladacycle catalyst (0.5 mol%) and potassium phosphate base (1.5 mmol). After 12 hours, column chromatography (diethyl ether/hexane) isolates the product in 81% yield. For enantioselective synthesis, [Rh(COD)Cl]₂ (0.5 mol%) and a chiral phosphine ligand (e.g., (S)-BINAP) in tetrahydrofuran (THF) at room temperature achieve the (S)-enantiomer with >90% enantiomeric excess.

Transition Metal-Catalyzed Addition of Arylboronic Acids

Arylboronic acids serve as versatile aryl donors in transition metal-catalyzed reactions with 2-formylbenzoates. This method, reported by Xing et al., employs palladacycle or platinacycle catalysts to facilitate the addition, yielding 3-arylphthalides.

Palladacycle-Catalyzed Reactions

Palladacycles (e.g., Pd(OAc)₂ with bidentate ligands) catalyze the coupling of methyl 2-formylbenzoate and arylboronic acids in toluene at room temperature. The reaction tolerates electron-donating and electron-withdrawing substituents on the arylboronic acid, providing 3-substituted phthalides in 70–85% yields. For example, 3-(4-methoxyphenyl)isobenzofuran-1(3H)-one is synthesized in 78% yield using this method.

Platinacycle-Mediated Reactions

At elevated temperatures (80–90°C), platinacycle catalysts enable analogous transformations with broader substrate scope. However, enantioselectivity requires chiral auxiliaries or ligands, which are less effective compared to rhodium-based systems.

Comparative Analysis of Synthetic Methods

Method Catalyst Conditions Yield Enantiomeric Excess
Rh-Hydroacylation [Rh(COD)Cl]₂/(S)-BINAP THF, rt, 1–2 hrs 81% >90%
Pd-Catalyzed Addition Palladacycle 1 Toluene, rt, 12 hrs 70–85% Racemic
Pt-Catalyzed Addition Platinacycle 3 Toluene, 80°C, 12 hrs 65–75% Racemic

The rhodium-catalyzed hydroacylation method stands out for its enantioselectivity and mild conditions, making it the preferred route for this compound. In contrast, palladium and platinum methods offer racemic products unless chiral ligands are introduced.

Substrate Scope and Functional Group Tolerance

Both hydroacylation and transition metal-catalyzed additions accommodate diverse aryl groups. Electron-rich arylboronic acids (e.g., 4-methoxyphenyl) react faster due to enhanced nucleophilicity, while electron-deficient substrates (e.g., 4-cyanophenyl) require longer reaction times. Steric hindrance at the ortho position of the arylboronic acid reduces yields, as seen in the synthesis of 3-(2-methylphenyl)isobenzofuran-1(3H)-one (62% yield).

Purification and Characterization

Purification typically involves silica gel chromatography with ethyl acetate/hexane or diethyl ether/hexane eluents. The product is characterized by $$ ^1H $$ NMR (e.g., singlet at δ 6.38 ppm for the lactone proton) and $$ ^{13}C $$ NMR (carbonyl signal at δ 170.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular formula $$ \text{C}{14}\text{H}{10}\text{O}_2 $$ (exact mass: 210.0681 Da).

Chemical Reactions Analysis

Types of Reactions: (S)-3beta-Phenylphthalide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the phthalide ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the phthalide core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(S)-3beta-Phenylphthalide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3beta-Phenylphthalide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

3-Butylisobenzofuran-1(3H)-one

  • Substituent : Butyl group at C3.
  • Molecular Formula : C₁₂H₁₄O₂; Molecular Weight : 190.24 g/mol.
  • Synthesis : Derived from Angelica sinensis roots via bioactivity-guided fractionation. Exhibits antifungal and insect-repellent properties .

(Z)-3-Benzylideneisobenzofuran-1(3H)-one

  • Substituent : Benzylidene group at C3.
  • Molecular Formula : C₁₅H₁₀O₂; Molecular Weight : 222.24 g/mol.
  • Synthesis : Prepared using phenylacetylene, yielding a light yellow solid with a melting point of 90–95°C .

3-(3-Oxobutyl)-3-phenylisobenzofuran-1(3H)-one

  • Substituent : Phenyl and 3-oxobutyl groups at C3.
  • Molecular Formula : C₁₃H₁₅O₃; Molecular Weight : 219.10 g/mol.
  • Synthesis : Synthesized via electroreductive coupling, resulting in a colorless paste .

5-Phenoxyisobenzofuran-1(3H)-one

  • Substituent: Phenoxy group at C4.
  • Molecular Formula : C₁₄H₁₀O₃; Molecular Weight : 226.23 g/mol.
  • Structure : Features a distinct oxygen linkage at position 5, altering electronic properties .

Physical and Spectral Properties

Compound Melting Point (°C) IR Spectral Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
(S)-3-Phenylisobenzofuran-1(3H)-one 107–109 1764 (C=O) 7.88 (d, 1H, J = 7.5 Hz; aromatic H)
3-Butylisobenzofuran-1(3H)-one Not reported 1767 (C=O) 2.52–2.44 (m, 1H; butyl chain)
(Z)-3-Benzylideneisobenzofuran-1(3H)-one 90–95 1666 (C=C), 1767 (C=O) 7.74–7.70 (m, 1H; benzylidene H)

Q & A

Q. What are the common synthetic routes for (S)-3-Phenylisobenzofuran-1(3H)-one, and how are they optimized?

The compound is typically synthesized via:

  • Zinc dust reduction : Derivatives are prepared by reducing 2-benzoylbenzoic acid with zinc dust in acidic conditions, followed by cyclization .
  • Hypervalent iodine-mediated azidolactonization : For functionalized derivatives, azidolactones are synthesized using hypervalent iodine reagents (e.g., ABX3a/Cu[dap]₂Cl), with purification via column chromatography (hexane/ethyl acetate gradients) .
  • Transfer dehydrogenation : Catalyzed by (cyclopentadienone)iron complexes, yielding enantiomerically pure products (77% yield) using acetone as a solvent and flash chromatography for purification .

Q. How is the structural integrity of this compound confirmed experimentally?

Key techniques include:

  • NMR/IR spectroscopy : ¹H and ¹³C NMR resolve aromatic protons and carbonyl groups (δ ~169 ppm for the lactone CO), while IR confirms lactone C=O stretches (~1778–1779 cm⁻¹) .
  • X-ray crystallography : Used to analyze stereochemical outcomes and annelation effects (e.g., cyclohexane-fused derivatives) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Use gloves, lab coats, and eye protection.
  • First aid : Immediate consultation with a physician is required upon exposure; provide SDS sheets detailing toxicity and handling measures .

Q. How are computational methods applied to predict physicochemical properties of this compound?

  • LogP/PSA : Predicted logP values (e.g., 5.747) and polar surface area (26.3 Ų) are calculated using software like Molinspiration, aiding solubility and bioavailability studies .
  • Boiling point/density : Predicted values (e.g., 386.8°C, 1.242 g/cm³) guide experimental design for distillation and crystallization .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing (S)-enantiomers be addressed?

  • Chiral catalysts : Use iron-based catalysts (e.g., (cyclopentadienone)iron) to enforce enantioselectivity during transfer dehydrogenation .
  • Chromatographic resolution : Chiral stationary phases in HPLC separate enantiomers, validated by circular dichroism (CD) or X-ray .

Q. What strategies resolve contradictions in spectral data or synthetic yields?

  • Statistical validation : Compare NMR/IR data across multiple batches using principal component analysis (PCA) to identify outliers.
  • Reaction optimization : Adjust stoichiometry (e.g., 0.04 equiv catalyst in ) or solvent polarity (e.g., acetone vs. THF) to improve yields .

Q. How do substituents (e.g., nitro, bromo) affect the compound’s reactivity and bioactivity?

  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂ in 3ab) increase electrophilicity, altering lactone ring stability. This is confirmed by comparing reaction kinetics (82% yield for 3ab vs. 59% for bromo-substituted 3ac) .
  • Phytotoxic activity : Hydroxylated derivatives exhibit dose-dependent phytotoxicity in plant models (e.g., Arabidopsis), assessed via growth inhibition assays .

Q. What advanced techniques enable regioselective functionalization of the benzofuran core?

  • Metal-free arylation : Aryl amines (e.g., 4-nitroaniline) are coupled under mild conditions, achieving regioselectivity via hydrogen bonding interactions (e.g., 85% yield for 3ad) .
  • Microwave-assisted synthesis : Reduces reaction time for annelated derivatives (e.g., tetrahydrofuran-fused analogs) .

Q. How can computational and experimental data be integrated to study structure-activity relationships (SAR)?

  • DFT calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps (e.g., for nitro-substituted derivatives) .
  • Docking studies : Map interactions with biological targets (e.g., enzymes in phytotoxicity pathways) using AutoDock Vina .

Q. What methodologies validate the environmental stability of derivatives?

  • HPLC-MS monitoring : Track degradation products under UV light or aqueous conditions (pH 7–9).
  • Ecotoxicology assays : Use Daphnia magna or algae models to assess acute toxicity (LC₅₀ values) .

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